molecular formula C13H13F3N4O5S2 B2483771 4-methyl-3-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole CAS No. 2034488-89-4

4-methyl-3-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole

Cat. No.: B2483771
CAS No.: 2034488-89-4
M. Wt: 426.39
InChI Key: GIPIUOTWONFHSA-UHFFFAOYSA-N
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Description

4-Methyl-3-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole is a synthetic small molecule building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique hybrid architecture, incorporating a 4-methyl-4H-1,2,4-triazole scaffold linked to a sulfonylazetidine moiety bearing a lipophilic 4-(trifluoromethoxy)phenyl group. The 1,2,4-triazole core is a well-established privileged structure in pharmacology, known for its ability to interact with diverse biological targets and is present in numerous therapeutic agents, including antifungals, anticonvulsants, and anticancer drugs . The specific molecular design, combining the triazole ring with a sulfonylazetidine group, suggests potential as a key intermediate for the synthesis of more complex molecules. This structural motif is reminiscent of compounds investigated as potential inhibitors of central nervous system (CNS) targets, such as SLACK (KNa1.1) potassium channels . Gain-of-function mutations in the KCNT1 gene, which encodes the SLACK channel, are linked to severe forms of infantile epilepsy, driving research into small-molecule inhibitors as potential therapeutic tools . The trifluoromethoxy phenyl sulfonyl component enhances the molecule's lipophilicity, which can be a critical factor for modulating pharmacokinetic properties, including cell membrane permeability. Researchers can utilize this compound as a versatile precursor for constructing targeted libraries or as a probe for investigating novel biological mechanisms in various disease contexts. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment such as gloves, safety glasses, and protective clothing.

Properties

IUPAC Name

4-methyl-3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]sulfonyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O5S2/c1-19-8-17-18-12(19)26(21,22)11-6-20(7-11)27(23,24)10-4-2-9(3-5-10)25-13(14,15)16/h2-5,8,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPIUOTWONFHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-3-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various cell lines, and comparative studies with related compounds.

Chemical Structure

The compound features a triazole ring which is known for its diverse biological activities. The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities, including:

  • Anticancer Activity : Many triazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Triazoles are also recognized for their effectiveness against bacterial and fungal pathogens.
  • Enzyme Inhibition : The sulfonyl groups may interact with specific enzymes, inhibiting their activity.

The mechanism by which this compound exerts its anticancer effects likely involves the following pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It has been observed that triazoles can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest, preventing cancer cells from dividing.

Case Studies

A study evaluated the cytotoxic effects of similar triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. Results indicated significant cytotoxicity against melanoma cells, suggesting a potential for targeted cancer therapies .

Cell LineIC50 (µM)Selectivity
IGR395.0High
MDA-MB-23110.0Moderate
Panc-115.0Low

Antimicrobial Activity

Triazoles are well-documented for their antimicrobial properties. The compound's ability to inhibit fungal growth has been linked to its structural features that allow it to penetrate microbial membranes effectively.

Comparative Studies

Research comparing various triazole derivatives showed that those with sulfonyl groups exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. For example:

Compound TypeMinimum Inhibitory Concentration (MIC)
Sulfonyl-substituted Triazoles0.5 - 2 µg/mL
Non-sulfonyl Triazoles2 - 10 µg/mL

Comparison with Similar Compounds

Structural Analogues

Key Structural Features for Comparison :
  • Triazole substitution patterns (e.g., 4-methyl, 5-aryl, or thione derivatives).
  • Sulfonyl group placement (directly attached to triazole or via spacers like azetidine).
  • Fluorinated substituents (e.g., trifluoromethoxy, difluorophenyl).
Table 1: Structural Comparison of Selected Triazole Derivatives
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 4H-1,2,4-triazole 4-methyl, dual sulfonyl (azetidine-linked trifluoromethoxyphenyl) ~495.4* Trifluoromethoxy, sulfonyl, azetidine
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione 2H-1,2,4-triazole 4-(2,4-difluorophenyl), 5-(phenylsulfonylphenyl), thione ~463.4 Difluorophenyl, phenylsulfonyl, thione
3-[(4-Methylbenzyl)sulfonyl]-1H-1,2,4-triazole 1H-1,2,4-triazole 4-methylbenzylsulfonyl 237.3 Methylbenzyl, sulfonyl
5-(Trifluoromethyl)-4-amino-4H-1,2,4-triazole-3-thiol derivatives 4H-1,2,4-triazole 4-amino, 5-(trifluoromethyl), thiol ~210.2 Trifluoromethyl, thiol, amino
4-Methyl-3-[(2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole 4H-1,2,4-triazole 4-methyl, ethylsulfanyl bridge, trifluoromethoxyphenylsulfonyl, trifluoromethyl ~521.3 Trifluoromethoxy, ethylsulfanyl, trifluoromethyl

*Calculated based on molecular formula.

Contradictions and Limitations

  • Synthetic Complexity : The target compound’s azetidine and dual sulfonyl groups likely require multi-step synthesis, contrasting with simpler triazole-thiones in .
  • Activity Data Gaps : Direct biological data for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.

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